3-Bromophenyl ethenylcarbamate
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Overview
Description
3-Bromophenyl ethenylcarbamate is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to an ethenylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromophenyl ethenylcarbamate typically involves the reaction of 3-bromophenol with ethenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would include steps such as the preparation of reactants, the controlled addition of reagents, and the purification of the final product through techniques like crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 3-Bromophenyl ethenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
3-Bromophenyl ethenylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Bromophenyl ethenylcarbamate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the ethenylcarbamate group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to various biological effects.
Comparison with Similar Compounds
3-Bromophenyl carbamate: Lacks the ethenyl group, which may affect its reactivity and applications.
3-Chlorophenyl ethenylcarbamate: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
3-Bromophenyl methylcarbamate: Contains a methyl group instead of an ethenyl group, which may influence its biological activity.
Uniqueness: 3-Bromophenyl ethenylcarbamate is unique due to the presence of both the bromine atom and the ethenylcarbamate group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
88310-57-0 |
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Molecular Formula |
C9H8BrNO2 |
Molecular Weight |
242.07 g/mol |
IUPAC Name |
(3-bromophenyl) N-ethenylcarbamate |
InChI |
InChI=1S/C9H8BrNO2/c1-2-11-9(12)13-8-5-3-4-7(10)6-8/h2-6H,1H2,(H,11,12) |
InChI Key |
ZGRWZLNTQJNAMP-UHFFFAOYSA-N |
Canonical SMILES |
C=CNC(=O)OC1=CC(=CC=C1)Br |
Origin of Product |
United States |
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